molecular formula C24H19N3O5 B187411 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 5808-71-9

5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No. B187411
CAS RN: 5808-71-9
M. Wt: 429.4 g/mol
InChI Key: ILTXKNHWZXTCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione, also known as BPO, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of heterocyclic compounds that possess a wide range of biological activities.

Scientific Research Applications

5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is not fully understood. However, it has been proposed that 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its biological activities through the inhibition of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in proteins. By inhibiting protein kinases, 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can disrupt cellular signaling pathways that are involved in cell growth and proliferation, leading to the suppression of cancer cell growth. 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has also been shown to disrupt bacterial cell wall synthesis, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death process, in cancer cells. 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has also been shown to inhibit the growth of bacterial and viral pathogens. Additionally, 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is its broad-spectrum activity against various types of cancer cells, bacteria, and viruses. 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione also exhibits low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions related to 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione that warrant further investigation. One potential direction is the development of novel formulations that can enhance its solubility and bioavailability. Another direction is the identification of specific protein kinases that are inhibited by 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione, which can lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential use of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione in the treatment of neurodegenerative disorders and oxidative stress-related disorders.
Conclusion:
In conclusion, 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a synthetic compound that possesses a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has also been investigated for its ability to inhibit protein kinases and its neuroprotective properties. While 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exhibits several advantages, including its broad-spectrum activity and low toxicity, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be synthesized through a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with benzylamine to produce 2-benzylideneamino-4-nitrophenol. This intermediate is then reacted with 2,3-dihydrofuran to produce the key intermediate, 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione. The final product can be obtained through purification and isolation steps.

properties

CAS RN

5808-71-9

Product Name

5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

5-benzyl-3-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H19N3O5/c28-23-20-21(17-11-13-19(14-12-17)27(30)31)26(18-9-5-2-6-10-18)32-22(20)24(29)25(23)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2

InChI Key

ILTXKNHWZXTCFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.